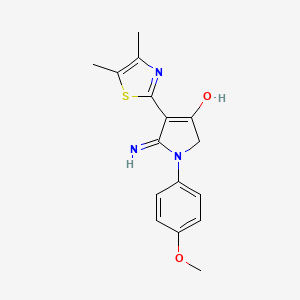![molecular formula C21H27FN2O3 B11312146 2-(4-fluorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11312146.png)
2-(4-fluorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-fluorophénoxy)-N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]acétamide est un composé organique synthétique qui appartient à la classe des acétamides. Ce composé est caractérisé par la présence d’un groupe fluorophénoxy, d’un groupe méthylfurane et d’un groupe méthylpipéridine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-fluorophénoxy)-N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]acétamide implique généralement plusieurs étapes :
Formation de l’intermédiaire fluorophénoxy : Cette étape implique la réaction du 4-fluorophénol avec un agent d’acylation approprié pour former l’intermédiaire fluorophénoxy.
Synthèse de l’intermédiaire méthylfurane : L’intermédiaire méthylfurane est synthétisé en faisant réagir le 5-méthylfurane avec un réactif approprié.
Couplage des intermédiaires : Les intermédiaires fluorophénoxy et méthylfurane sont couplés à l’aide d’un agent de couplage approprié pour former le composé souhaité.
Formation finale de l’acétamide : L’étape finale implique la réaction de l’intermédiaire couplé avec un réactif d’acétamide dans des conditions spécifiques pour produire le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation des voies de synthèse ci-dessus afin d’obtenir des rendements et une pureté plus élevés. Cela peut inclure l’utilisation de catalyseurs avancés, de conditions de réaction optimisées et de techniques de purification.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-fluorophénoxy)-N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs pour produire des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont couramment utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes, les acides ou les bases dans des conditions spécifiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé.
4. Applications de la recherche scientifique
Chimie : Utilisé comme réactif ou intermédiaire en synthèse organique.
Biologie : Étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles et comme composé principal dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 2-(4-fluorophénoxy)-N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux récepteurs ou aux enzymes, en modulant leur activité et en entraînant divers effets biologiques. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires et les voies exacts impliqués.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-chlorophénoxy)-N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]acétamide
- 2-(4-bromophénoxy)-N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]acétamide
- 2-(4-méthylphénoxy)-N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]acétamide
Unicité
Le 2-(4-fluorophénoxy)-N-[2-(5-méthylfuran-2-yl)-2-(4-méthylpipéridin-1-yl)éthyl]acétamide est unique en raison de la présence du groupe fluorophénoxy, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues. L’atome de fluor peut influencer la réactivité, la stabilité et les interactions du composé avec les cibles biologiques.
Propriétés
Formule moléculaire |
C21H27FN2O3 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
2-(4-fluorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H27FN2O3/c1-15-9-11-24(12-10-15)19(20-8-3-16(2)27-20)13-23-21(25)14-26-18-6-4-17(22)5-7-18/h3-8,15,19H,9-14H2,1-2H3,(H,23,25) |
Clé InChI |
KJUNMPVWJXVQJR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)F)C3=CC=C(O3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{5-[(4-Bromophenoxy)methyl]furan-2-yl}-5-[(2-chlorobenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11312066.png)
![4-(3-Methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11312078.png)
![2-{5-[(Naphthalen-2-yloxy)methyl]furan-2-yl}-5-(propan-2-ylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B11312083.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11312090.png)
![2-[2-(Phenoxymethyl)-1,3-thiazol-4-YL]-1-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethan-1-one](/img/structure/B11312106.png)
![N-(2-methoxy-5-methylphenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11312107.png)

![Ethyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11312120.png)
![4-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11312124.png)
![2-(4-fluorophenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B11312129.png)

![4-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11312134.png)
![1-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B11312138.png)
![6-chloro-N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312151.png)
